

Animal Model Data for SL-701 Efficacy: An In-depth Technical Guide

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Compound of Interest

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This technical guide provides a comprehensive overview of the preclinical animal model data supporting the efficacy of SL-701, a multi-peptide vaccine targeting survivin, EphrinA2 (EphA2), and Interleukin-13 receptor alpha 2 (IL-13R α 2) for the treatment of glioblastoma (GBM). The data presented herein is synthesized from foundational preclinical studies that established the immunogenicity and anti-tumor activity of peptide vaccines targeting the constituent antigens of SL-701.

Core Efficacy Data in Murine Glioma Models

The preclinical evaluation of SL-701's components has been predominantly conducted in syngeneic mouse models of glioma, most notably the GL261 glioma model. These studies have demonstrated that vaccination with peptides targeting survivin and EphA2 can elicit potent anti-tumor immune responses, leading to prolonged survival and delayed tumor growth.

Survival and Tumor Growth Inhibition

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of peptide vaccines targeting antigens included in SL-701.

Table 1: Survival Analysis in GL261 Intracranial Glioma Model with a Long Multi-Epitope Peptide Vaccine (Survivin and EphA2)

Treatment Group	Median Survival (Days)	p-value vs. Control
Control	24.1 ± 1	-
Long Multi-Epitope Peptide + Lenalidomide + anti-PD1	52.8 ± 10.4	0.046

Data synthesized from a study investigating a long multi-epitope peptide vaccine incorporating BIRC5 (survivin) and EphA2 epitopes in a GL261 murine glioma model.[1]

Table 2: Tumor Growth Inhibition in an EphA2-Positive Sarcoma Model

Treatment Group	Mean Tumor Size (mm ²) at Day 28	p-value vs. Control
OVA Control	~140	-
mEphA2671–679/30–44	~40	< 0.05
mEphA2682–689/30–44	~50	< 0.05

Data from a study evaluating an EphA2-derived peptide vaccine in an MCA205 sarcoma model. While not a glioma model, this study provides evidence of the anti-tumor efficacy of EphA2-targeted vaccination.[2]

Table 3: Survival in a GL261 Cerebral Glioma Model with a Survivin Peptide Vaccine

Treatment Group	Median Survival (Days)	p-value vs. Control
OVA Control	21	-
SVN53–67	28	< 0.05

Data from a study investigating a survivin-derived peptide (SVN53–67) vaccine in a therapeutic GL261 cerebral glioma model.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key studies cited.

GL261 Intracranial Glioma Model with Long Multi-Epitope Peptide Vaccine

- Animal Model: C57BL/6 mice.[1]
- Tumor Cell Line: GL261 murine glioma cells.[1]
- Tumor Implantation: Intracranial injection of GL261 cells.[1]
- Vaccine Composition: A long multi-epitope peptide synthesized to include BIRC597-104 and EphA2682-689 (MHC Class I epitopes) linked with a PADRE peptide (MHC Class II epitope). [1]
- Adjuvants: Lenalidomide and anti-PD1 antibody.[1]
- Vaccination Schedule: The specific treatment schedule was detailed in the study, with vaccinations administered at set intervals post-tumor implantation.[1]
- Efficacy Endpoints: Overall survival and tumor growth as measured by magnetic resonance imaging (MRI).[1]
- Immunological Analysis: Assessment of activated CD8+ T cells in tumors, spleens, and lymph nodes, and IFN- γ secretion by splenocytes.[1]

EphA2-Derived Peptide Vaccine in Syngeneic Tumor Models

- Animal Model: C57BL/6 mice.[2]
- Tumor Cell Lines: MCA205 sarcoma and B16 melanoma.[2]

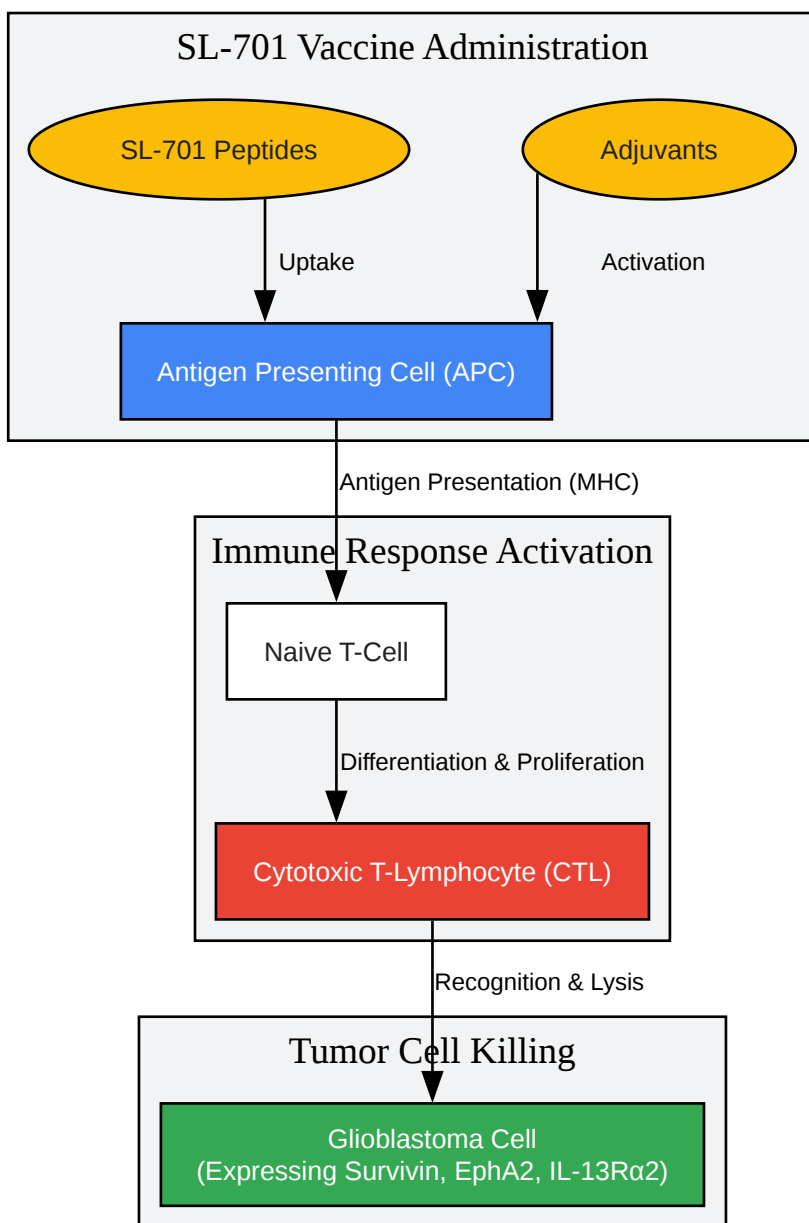
- Vaccine Composition: Bone marrow-derived dendritic cells (DCs) pulsed with synthetic mouse EphA2 (mEphA2) peptides, including CD8+ T cell epitopes (mEphA2671–679, mEphA2682–689) and a CD4+ T cell epitope (mEphA230–44).[2]
- Vaccination Schedule: Subcutaneous vaccinations with peptide-pulsed DCs on days 3 and 10 post-tumor inoculation.[2]
- Efficacy Endpoints: Tumor growth monitored for 28 days.[2]
- Immunological Analysis: Induction of cytotoxic T lymphocyte (CTL) responses in splenocytes.[2]

Survivin Peptide Vaccine in GL261 Cerebral Glioma Model

- Animal Model: H2-Kb-positive, C57BL/6 mice.[3]
- Tumor Cell Line: GL261 murine glioma cells.[3]
- Tumor Implantation: Intracerebral implantation of GL261 cells.[4]
- Vaccine Composition: Syngeneic, peptide-loaded DC2.4 cells with the SVN53–67 peptide.[3]
- Vaccination Schedule: Vaccinations initiated 4 days after tumor implantation and boosted every 7 days.[3]
- Efficacy Endpoints: Prolongation of survival.[3]
- Immunological Analysis: CTL assays and measurement of helper T cell-associated cytokine production.[3]

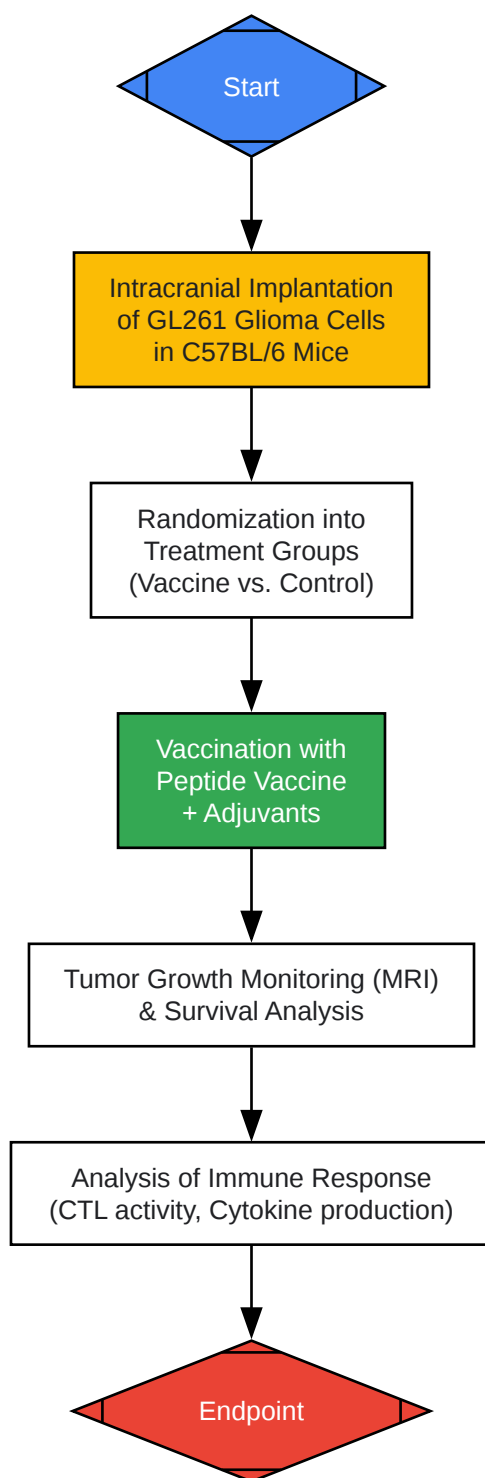
Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.



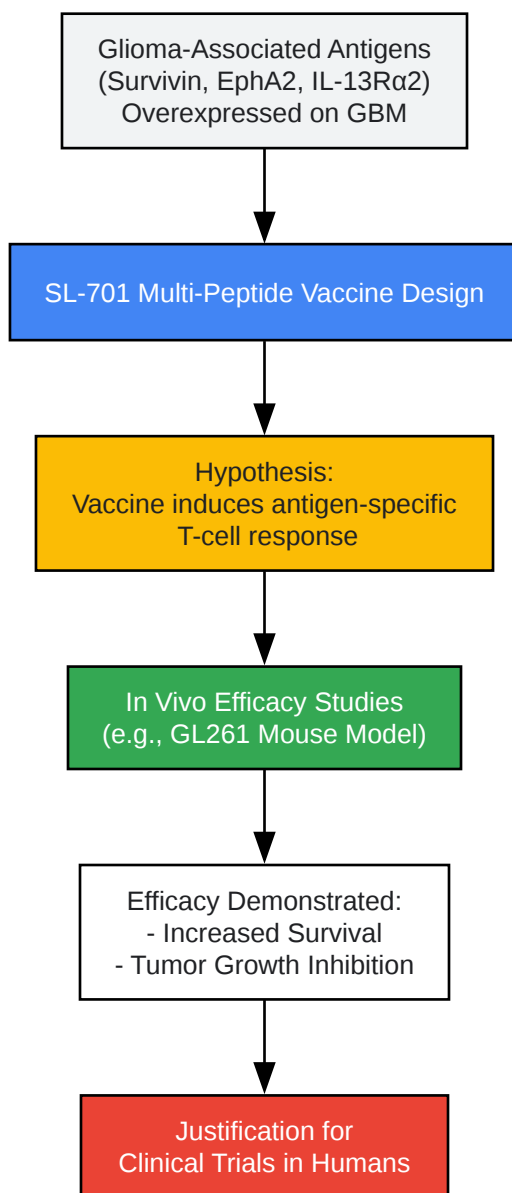
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SL-701 Mechanism of Action



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Preclinical Efficacy Study Workflow



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SL-701 Development Logic

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References

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